V2 Receptor Binding Affinity Retention Following Disulfide-to-Ethylene Bridge Replacement
Asu(1,6)-argipressin and its p-azidophenylalanine-modified photoreactive analog retain high binding affinity for the bovine renal V2 antidiuretic receptor, comparable to that of native arginine vasopressin. The apparent dissociation constant (KD) for the [Asu1,6, Phe(p-N3)3]AVP analog was determined to be 8.5 × 10⁻⁹ M in bovine kidney inner medulla plasma membranes [1]. This demonstrates that replacement of the native disulfide bridge with the dicarba ethylene linkage does not compromise high-affinity V2 receptor engagement—a critical differentiating feature relative to other ring-modified analogs that show decreased binding capacity [2].
| Evidence Dimension | V2 receptor binding affinity (KD) |
|---|---|
| Target Compound Data | 8.5 × 10⁻⁹ M (for photoreactive [Asu1,6, Phe(p-N3)3]AVP analog) |
| Comparator Or Baseline | Native AVP: high-affinity binding (pA2 range 6.8–7.3 for receptor antagonists used as reference) |
| Quantified Difference | Binding affinity retention comparable to native AVP; ring-modified analog Asu1,6-AVP showed decreased displacement capacity in pituitary binding assays |
| Conditions | Plasma membranes from bovine kidney inner medulla; KD determined by saturation binding analysis |
Why This Matters
This establishes that the dicarba bridge modification preserves native-like V2 receptor binding, distinguishing Asu(1,6)-argipressin from other ring-substituted AVP analogs that exhibit reduced receptor engagement.
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- [2] Spinedi E, Negro-Vilar A. Arginine vasopressin and adrenocorticotropin release: correlation between binding characteristics and biological activity in anterior pituitary dispersed cells. Endocrinology. 1983;112(5):1597-1604. View Source
